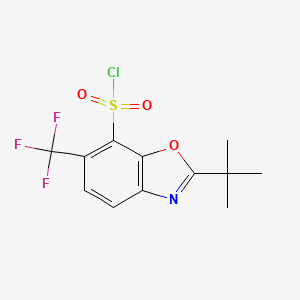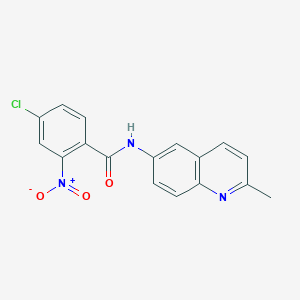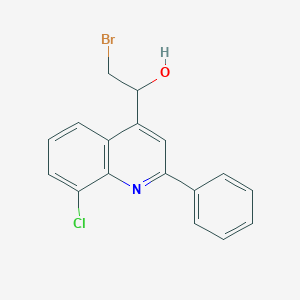
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol is a chemical compound with the molecular formula C17H13BrClNO and a molecular weight of 362.6482 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a phenylquinoline moiety, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol typically involves the bromination of 1-(8-chloro-2-phenylquinolin-4-yl)ethanol. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the quinoline moiety into a more saturated form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinoline ketones or aldehydes.
Reduction Reactions: Products include reduced quinoline derivatives and dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms, along with the quinoline moiety, allow it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . These interactions can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(8-chloroquinolin-4-yl)ethanol
- 2-Bromo-1-(2-phenylquinolin-4-yl)ethanol
- 8-Chloro-2-phenylquinoline
Uniqueness
2-Bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds . This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
6338-25-6 |
|---|---|
Molekularformel |
C17H13BrClNO |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
2-bromo-1-(8-chloro-2-phenylquinolin-4-yl)ethanol |
InChI |
InChI=1S/C17H13BrClNO/c18-10-16(21)13-9-15(11-5-2-1-3-6-11)20-17-12(13)7-4-8-14(17)19/h1-9,16,21H,10H2 |
InChI-Schlüssel |
FVJNPLKXZRHLTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)
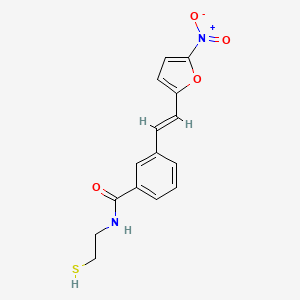
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
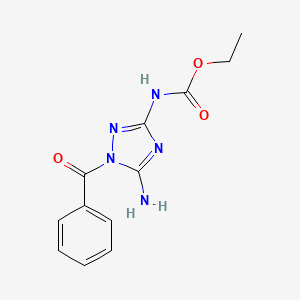
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
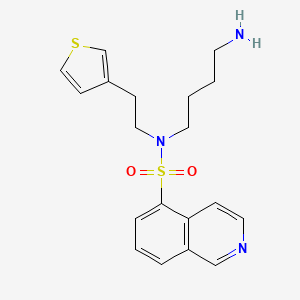

![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
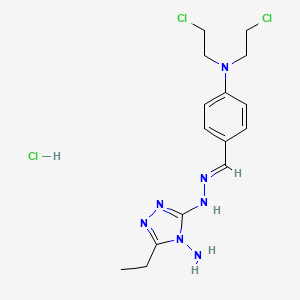

![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
